N-hexadecanoyl-D-erythro-sphingosine

Intracellular ceramide trafficking Sphingolipid metabolism CERT inhibitor screening

N-Hexadecanoyl-D-erythro-sphingosine (C16-ceramide, N-palmitoyl-D-erythro-sphingosine) is an endogenous long-chain ceramide generated primarily by ceramide synthase 6 (CerS6). Unlike short-chain ceramide analogs (C2, C6) that freely partition into cells, C16-ceramide is a water-insoluble, membrane-resident lipid whose biological functions—including p53 activation, CERT-mediated trafficking, mitochondrial outer membrane channel formation, and regulation of endoplasmic reticulum stress—are exquisitely dependent on its precise 16-carbon N-acyl chain length and D-erythro stereochemistry.

Molecular Formula C34H67NO3
Molecular Weight 537.9 g/mol
Cat. No. B1253425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hexadecanoyl-D-erythro-sphingosine
SynonymsC(16)-ceramide
C16-0(palmitoyl)ceramide
C16-ceramide
C16-palmitoylceramide
ceramide-C16
N-palmitoylsphingosine
N-palmitoylsphingosine, (R*,S*-(E))-(+-)
N-palmitoylsphingosine, R-(R*,S*-(E))
NFA(C16)CER
palmitoylceramide
pCer cpd
Molecular FormulaC34H67NO3
Molecular Weight537.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33?/m0/s1
InChIKeyYDNKGFDKKRUKPY-DCQZBHRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hexadecanoyl-D-erythro-Sphingosine (C16-Ceramide): Chain-Length-Defined Bioactivity and Procurement Rationale


N-Hexadecanoyl-D-erythro-sphingosine (C16-ceramide, N-palmitoyl-D-erythro-sphingosine) is an endogenous long-chain ceramide generated primarily by ceramide synthase 6 (CerS6) [1]. Unlike short-chain ceramide analogs (C2, C6) that freely partition into cells, C16-ceramide is a water-insoluble, membrane-resident lipid whose biological functions—including p53 activation, CERT-mediated trafficking, mitochondrial outer membrane channel formation, and regulation of endoplasmic reticulum stress—are exquisitely dependent on its precise 16-carbon N-acyl chain length and D-erythro stereochemistry [2]. These structural features dictate selective protein recognition and membrane biophysical behavior that cannot be replicated by shorter- or longer-chain ceramide species.

Why C16-Ceramide Cannot Be Replaced by Other Chain-Length Ceramides in Research and Industrial Applications


Ceramides differing by as little as two carbon atoms in their N-acyl chain exhibit profoundly divergent, and sometimes opposing, biological functions. C16-ceramide is selectively recognized by the CERT START domain for ER-to-Golgi trafficking, whereas ceramides with acyl chains longer than C20 are not transferred [1]. In p53 signaling, even minimal changes in acyl chain length (C14 or C18) completely abrogate binding, making C16-ceramide the sole endogenous small-molecule activator of p53 [2]. In mitochondrial apoptosis, C16-ceramide forms protein-permeable channels in the outer membrane but is inhibited by co-presence of very-long-chain (C24) ceramides [3]. Furthermore, C16-ceramide generated by CerS6 exerts anti-apoptotic effects in head and neck cancers, whereas C18-ceramide from CerS1 promotes apoptosis—demonstrating that these species are functionally non-interchangeable [4]. Substituting C16-ceramide with a short-chain analog (e.g., C2 or C6) introduces artifactual membrane-partitioning and detergent-like properties absent in the physiological long-chain species [5].

Quantitative Evidence Differentiating N-Hexadecanoyl-D-erythro-Sphingosine from Closest Analogs


CERT START Domain Excludes Ceramides with Acyl Chains Longer Than C20 While Efficiently Transferring C16-Ceramide

The CERT START domain efficiently transfers natural D-erythro-C16-ceramide between membranes but does not transfer ceramides with amide-acyl chains longer than C20 [1]. In a cell-free intermembrane transfer assay, CERT transferred C16-ceramide with high efficiency; diacylglycerol transfer activity was only 5–10% relative to C16-ceramide, and C24-ceramide showed no detectable transfer [1]. Crystallographic analysis revealed that the CERT START domain hydrophobic cavity physically constrains the acyl chain length, with the cavity size and shape dictating a strict length limit for cognate ceramides [2].

Intracellular ceramide trafficking Sphingolipid metabolism CERT inhibitor screening

p53 Tumor Suppressor Binding Is Exquisitely Selective for C16-Ceramide Over All Other Acyl Chain Lengths

C16-ceramide binds the p53 DNA-binding domain with a dissociation constant (Kd) of approximately 60 nM [1]. Membrane-binding assays testing ceramides with acyl chains from C12 to C24 demonstrated strong p53 binding exclusively to C16-ceramide; even minimal changes of acyl chain length (e.g., C14- or C18-ceramide) completely abrogated the interaction [1]. C16-dihydroceramide, which differs only by the saturation of the sphingoid base double bond, also showed no binding, underscoring that both the exact chain length and the D-erythro stereochemistry are required [1].

p53 activation Cancer biology Ceramide signaling

C16-Ceramide Forms Protein-Permeable Channels in Mitochondrial Outer Membrane but Cannot Permeabilize Erythrocyte Plasma Membrane

C16-ceramide forms large, protein-permeable channels in the mitochondrial outer membrane (MOM) but is unable to permeabilize the plasma membrane of erythrocytes [1]. Synthetic analogs with altered hydrocarbon chain length, methylation, or stereochemistry resulted in a gain of function: they permeabilized the plasma membrane—a deleterious interaction that the natural C16-ceramide structure avoids [1]. Notably, the C18:1-ceramide analog additionally gained the capacity to inhibit cytochrome oxidase [1]. Dihydroceramide at one-tenth the concentration inhibited C16-ceramide-induced MOM permeabilization by 51% [2].

Mitochondrial apoptosis Ceramide channel Membrane selectivity

Shift in Sphingolipid Acyl Chain Composition from C24 to C16 Increases Apoptosis Susceptibility in Cancer Cells

Knockdown of ELOVL1 or CERS2 in HeLa cells drastically reduced C24 sphingolipids with a complementary increase in C16 sphingolipids, leading to significantly enhanced cisplatin-induced apoptosis [1]. The enhanced apoptosis correlated with increased caspase-3/7 activity [1]. In BcR-induced apoptosis, an early caspase-independent increase in C16-ceramide was observed at 6 h post-triggering, whereas C24-ceramide formation required effector caspase activation and occurred later at 12–24 h [2].

Apoptosis susceptibility Sphingolipid chain length Cancer chemosensitivity

CerS6-Generated C16-Ceramide and CerS1-Generated C18-Ceramide Exert Opposing Pro-Survival vs. Pro-Apoptotic Roles in Head and Neck Cancer

In human head and neck squamous cell carcinomas (HNSCCs), de novo-generated C18-ceramide (by CerS1) and C16-ceramide (by CerS6) play opposing roles: CerS1/C18-ceramide is pro-apoptotic and inhibits tumor xenograft growth, whereas CerS6/C16-ceramide is anti-apoptotic and protects cells from ER-stress-induced cell death both in situ and in vivo [1]. Knockdown of CerS6/C16-ceramide using siRNA induced ER-stress-mediated apoptosis, and reconstitution with wild-type CerS6 (but not a catalytically inactive mutant) rescued cells from death [1]. This functional opposition is not observed with other ceramide chain-length pairs.

Ceramide synthase specificity Tumor growth regulation ER stress response

Model Stratum Corneum Membranes with C16-Ceramide Are 38–120% More Permeable Than Those with C24-Ceramide

Replacement of very-long-chain CerNS24 (N-lignoceroyl-sphingosine) by long-chain CerNS16 (N-palmitoyl-sphingosine, C16-ceramide) in model stratum corneum lipid membranes significantly increased permeability to water by 38–53%, to theophylline by 50–55%, and to indomethacin by 83–120% [1]. Langmuir monolayer studies showed CerNS24 formed a more condensed monolayer, while CerNS16-based membranes exhibited up to three lamellar phases and phase-separated cholesterol, indicating disrupted lipid packing [1].

Skin barrier function Atopic dermatitis Ceramide formulation

High-Value Application Scenarios for N-Hexadecanoyl-D-erythro-Sphingosine Based on Quantitative Evidence


p53 Activation Studies and MDM2 Disruption Assays in Cancer Drug Discovery

C16-ceramide is the only endogenous small molecule known to directly bind and activate p53 (Kd ~60 nM), disrupting the p53–MDM2 complex [1]. This makes it an essential positive control and mechanistic probe in any screening campaign for p53–MDM2 interaction inhibitors. C18-ceramide or C24-ceramide cannot substitute, as they show no detectable p53 binding [1]. Researchers should procure high-purity C16-ceramide (≥99%) confirmed by LC-MS to avoid contamination with other chain-length species that would produce false-negative results.

CERT-Mediated Ceramide Trafficking and Sphingomyelin Biosynthesis Assays

The CERT START domain transfers C16-ceramide with high efficiency but does not transfer ceramides with acyl chains longer than C20 [2]. C16-ceramide is therefore the required substrate for in vitro CERT activity assays, high-throughput screening of CERT inhibitors, and reconstitution of ER-to-Golgi ceramide transport. Diacylglycerol shows only 5–10% of the transfer activity, confirming that C16-ceramide is the optimal substrate [2]. Use of C24-ceramide in these assays will yield a false-negative result.

Mitochondrial Outer Membrane Permeabilization and Intrinsic Apoptosis Models

C16-ceramide selectively forms protein-permeable channels in the mitochondrial outer membrane without permeabilizing the plasma membrane, faithfully recapitulating the physiological initiation of intrinsic apoptosis [3]. This membrane selectivity is lost in all synthetic analogs tested, which gain plasma membrane-permeabilizing activity [3]. Studies investigating cytochrome c release, Bcl-2 family protein regulation of ceramide channels, or dihydroceramide-mediated inhibition of apoptosis should use C16-ceramide as the reference channel-forming species.

Diseased Skin Barrier Model Membranes for Atopic Dermatitis and Psoriasis Research

C16-ceramide incorporation into model stratum corneum lipid membranes increases permeability to water by 38–53%, theophylline by 50–55%, and indomethacin by 83–120% compared to C24-ceramide membranes [4]. This quantitatively recapitulates the barrier defect observed in atopic eczema and psoriasis, where C16-ceramide levels are pathologically elevated. Cosmetic and pharmaceutical formulators developing barrier-repair strategies should use C16-ceramide to model diseased skin, while using C24-ceramide for healthy barrier benchmarks.

Quote Request

Request a Quote for N-hexadecanoyl-D-erythro-sphingosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.